OBP-801 is developed by Oncolys BioPharma, a biotechnology company based in Japan. It is classified as a histone deacetylase inhibitor (HDAC inhibitor) and is noted for its pluripotent epigenetic regulatory properties. The compound has been shown to have a much lower effective concentration compared to traditional HDAC inhibitors like suberoylanilide hydroxamic acid, valproic acid, and trichostatin A, making it a promising candidate for therapeutic applications in oncology and regenerative medicine.
The synthesis of OBP-801 involves several chemical processes typical for the production of small-molecule inhibitors. While specific synthetic pathways are proprietary, the general approach includes:
Technical details about the exact synthetic route remain confidential but are essential for large-scale production and quality control.
OBP-801 participates in several chemical reactions primarily through its interaction with histone deacetylases:
The mechanism of action of OBP-801 involves several key processes:
The physical and chemical properties of OBP-801 contribute significantly to its biological activity:
OBP-801 has shown promise in various scientific applications:
Epigenetic dysregulation is a hallmark of cancer, driving aberrant gene expression through mechanisms including histone deacetylation. Histone deacetylase inhibitors (HDACis) counteract this by restoring acetylation balance, reactivating silenced tumor suppressor genes. OBP-801 (Spiruchostatin A/YM-753) emerges as a potent Class I HDAC inhibitor with unique structural and mechanistic properties. This cyclic depsipeptide demonstrates exceptional preclinical efficacy across solid tumors and hematological malignancies by modulating epigenetic landscapes and key oncogenic pathways. Its distinct pharmacodynamic profile positions it as a promising candidate for targeted epigenetic therapy.
OBP-801 originated from Pseudomonas sp. Q71576, identified through a p21 promoter reporter screen designed to detect inducers of this critical cyclin-dependent kinase inhibitor [2] [9]. Early characterization revealed its unprecedented potency, with 50-fold greater HDAC inhibitory activity compared to vorinostat (SAHA) in biochemical assays [2] [9]. This natural product belongs to the FK228 (romidepsin) structural family but exhibits distinct activation kinetics and potency profiles.
TXNIP (VDUP1): A tumor suppressor involved in redox regulation and ASK1-dependent apoptosis [8].
Preclinical Efficacy: Robust antitumor activity was demonstrated in vitro and in vivo:
Broad Antiproliferative Effects: OBP-801 inhibited growth in diverse cancer models including lung cancer, renal cell carcinoma, and rhabdoid tumors at low nanomolar concentrations [3] [7] [8].
Clinical Translation: A Phase Ia dose-escalation trial (NCT02414516) evaluated OBP-801 (1.0, 2.0, 2.8 mg/m² IV weekly) in patients with advanced solid tumors. Pharmacokinetic analysis showed proportional exposure increases for OBP-801 and greater-than-proportional increases for its active metabolite OBP-801-SH, with no accumulation upon repeat dosing. Stable disease was observed in 37.5% of evaluable patients across dose cohorts [4].
Table 1: Comparative HDAC Inhibitory Potency of OBP-801
HDAC Inhibitor | Primary HDAC Target | Relative Potency vs. OBP-801 | Key Structural Feature |
---|---|---|---|
OBP-801 (YM-753, Spiruchostatin A) | Class I (HDAC1) | Reference (1x) | 15-membered bicyclic depsipeptide, direct inhibitor |
FK228 (Romidepsin) | Class I | ~ Similar | 16-membered bicyclic depsipeptide, prodrug (requires reduction) |
Vorinostat (SAHA) | Pan-HDAC | ~ 50-fold less potent | Hydroxamic acid |
Trichostatin A (TSA) | Pan-HDAC | Significantly less potent | Hydroxamic acid |
Table 2: Key Preclinical Findings for OBP-801
Cancer Model | Mechanistic Insight | Key Outcome | Citation |
---|---|---|---|
Rhabdoid Tumors | NOXA reactivation via histone acetylation & SWI/SNF recruitment at promoter | Caspase-dependent apoptosis; significant tumor growth inhibition in vivo | [3] |
Squamous Cell Lung Carcinoma (SQCLC) | TXNIP induction + ROS generation (Amrubicin) → Mitochondrial ASK1 activation | Synergistic apoptosis; potent tumor suppression in vivo | [8] |
Clear Cell Renal Cell Carcinoma (ccRCC) | LMP2 upregulation → Enhanced MHC Class I presentation | Synergy with anti-PD-1; increased tumor-infiltrating CD8+ T cells | [7] |
Glaucoma Filtration Surgery (Rabbit Model) | Suppression of TGF-β3, MMP-2, TIMPs, LOX, COL1A, α-SMA | Reduced fibrosis and collagen deposition; sustained intraocular pressure reduction | [6] |
OBP-801 is classified within the bicyclic depsipeptide family of natural product HDAC inhibitors, sharing core structural motifs with FK228 (romidepsin) and FR235222. Its chemical structure (C₂₀H₃₁N₃O₆S₂; molecular weight 473.6 g/mol) features a 15-membered macrocyclic ring incorporating unique structural elements essential for its potent biological activity [1] [9].
Disulfide Bond: Intramolecular bridge between the D-Cysteine thiol and the heptenoic acid thiol, stabilizing the bicyclic structure [1] [2] [9].
Comparison to FK228 (Romidepsin): While structurally analogous, critical distinctions exist:
Functional Groups: Variations exist in the side chains and stereochemistry of the statine unit and the unsaturated acid moiety, influencing target affinity and pharmacokinetics.
Structure-Activity Relationship (SAR):
The overall macrocyclic conformation is vital for high-affinity binding. The 15-membered ring in OBP-801 provides optimal spatial orientation of the zinc-binding group (thiol/thiolate) and the surface-binding cap group [9] [10].
Biosynthesis: The Spiruchostatin A biosynthetic gene cluster (spi) was identified in Pseudomonas sp. Q71576. This cluster includes non-ribosomal peptide synthetase (NRPS) genes and a pathway-specific transcriptional regulator. Comparative analysis with the dep cluster from Chromobacterium violaceum highlights similarities in depsipeptide assembly but differences in regulatory mechanisms [2] [9].
Table 3: Structural Comparison of Cyclic Depsipeptide HDAC Inhibitors
Feature | OBP-801 (Spiruchostatin A) | FK228 (Romidepsin) | FR235222 |
---|---|---|---|
Molecular Formula | C₂₀H₃₁N₃O₆S₂ | C₂₄H₃₆N₄O₆S₂ | C₂₅H₄₁N₅O₇ |
Molecular Weight | 473.6 g/mol | 540.7 g/mol | 531.6 g/mol |
Macrocycle Size | 15-membered | 16-membered | 16-membered |
Key Zinc-Binding Group | Disulfide / Thiol (Direct) | Disulfide (Prodrug; reduced to dithiol) | Hydroxamate |
HDAC Class Specificity | Class I (HDAC1) | Class I | Class I |
Requires Activation (Prodrug) | No | Yes | No |
Natural Source | Pseudomonas sp. | Chromobacterium violaceum | Acremonium sp. |
Figure 1: Molecular Structure of OBP-801 (YM-753/Spiruchostatin A)
(3S,4R)-Statine --- D-Alanine | | |--- Disulfide Bridge --- (3R,4E)-3-Hydroxy-7-mercapto-4-heptenoic Acid | D-Cysteine
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9